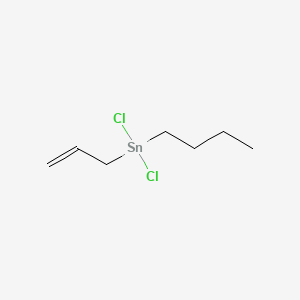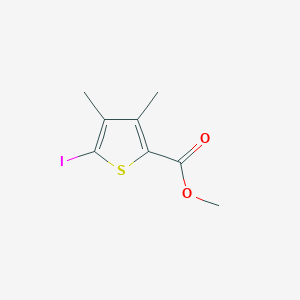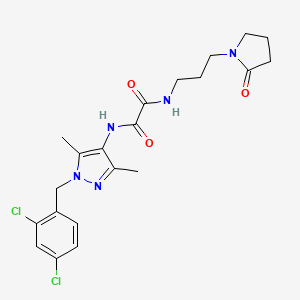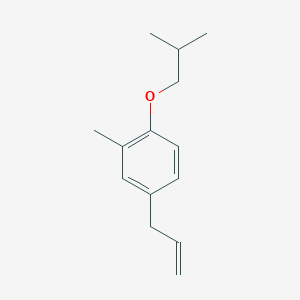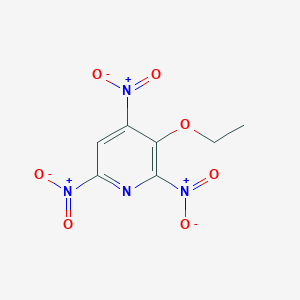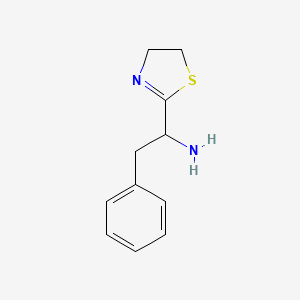
(S)-1-(4,5-dihydrothiazol-2-yl)-2-phenylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(4,5-dihydrothiazol-2-yl)-2-phenylethanamine is a compound that belongs to the class of thiazole derivatives. Thiazole is a core structural motif present in a wide range of natural products, such as vitamin B1 (thiamine) and penicillin. Thiazole derivatives have a wide range of medicinal and biological properties, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-HIV activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(4,5-dihydrothiazol-2-yl)-2-phenylethanamine typically involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine. This reaction yields 2-(4-(1-(2-(4-(2-Arylhydrazono)-5-s-4,5-dihydrothiazol-2-yl)hydrazono)-ethyl)phenyl)isoindoline-1,3-dione .
Industrial Production Methods: Industrial production methods for thiazole derivatives often involve the use of hydrazonoyl halides as precursors. The reaction conditions typically include the use of ethanol and triethylamine as solvents and catalysts, respectively .
Analyse Des Réactions Chimiques
Types of Reactions: (S)-1-(4,5-dihydrothiazol-2-yl)-2-phenylethanamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include hydrazonoyl halides, ethanol, and triethylamine. The reaction conditions often involve the use of solvents such as ethanol and catalysts like triethylamine .
Major Products Formed: The major products formed from these reactions include 2-(4-(1-(2-(4-(2-Arylhydrazono)-5-s-4,5-dihydrothiazol-2-yl)hydrazono)-ethyl)phenyl)isoindoline-1,3-dione and 2-(4-(1-(2-(5-(2-Arylhydrazono)-4-oxo-4,5-dihydrothiazol-2-yl)hydrazono)ethyl)-phenyl)isoindoline-1,3-dione .
Applications De Recherche Scientifique
(S)-1-(4,5-dihydrothiazol-2-yl)-2-phenylethanamine has a wide range of scientific research applications. It is used in chemistry for the synthesis of various thiazole derivatives. In biology, it is used for its antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-HIV activities. In medicine, it is used for its potential anticancer properties. In industry, it is used in the development of pain therapy drugs and as fibrinogenic receptor antagonists with antithrombotic activity .
Mécanisme D'action
The mechanism of action of (S)-1-(4,5-dihydrothiazol-2-yl)-2-phenylethanamine involves its interaction with various molecular targets and pathways. Thiazole derivatives are known to inhibit the aggregation factor of human platelets, urokinase, and poly (ADP-ribose) polymerase-1. They also act as estrogen receptor ligands, neuropeptides, and Y5 adenosine receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to (S)-1-(4,5-dihydrothiazol-2-yl)-2-phenylethanamine include other thiazole derivatives such as pyrano[2,3-d]thiazole and 4,5-dihydrothiazolo[4,5-b]pyridine derivatives .
Uniqueness: The uniqueness of this compound lies in its wide range of medicinal and biological properties, including its potential anticancer properties and its use in the development of pain therapy drugs .
Propriétés
Formule moléculaire |
C11H14N2S |
|---|---|
Poids moléculaire |
206.31 g/mol |
Nom IUPAC |
1-(4,5-dihydro-1,3-thiazol-2-yl)-2-phenylethanamine |
InChI |
InChI=1S/C11H14N2S/c12-10(11-13-6-7-14-11)8-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2 |
Clé InChI |
IMMKNRHXDOEYJN-UHFFFAOYSA-N |
SMILES canonique |
C1CSC(=N1)C(CC2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


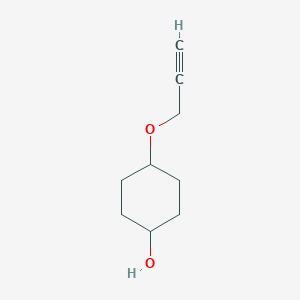
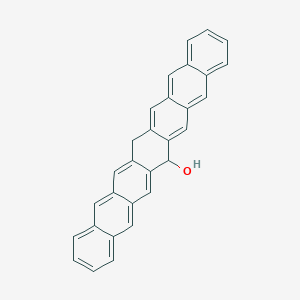
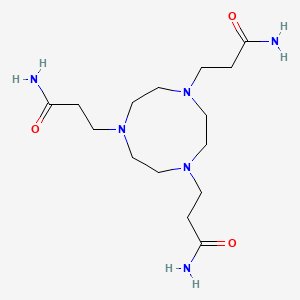
![N-[(4-benzo[a]anthracen-7-ylphenyl)methyl]-3-(2-chloroethylsulfanyl)propan-1-amine;hydrochloride](/img/structure/B12640885.png)
![3-[4-(Methanesulfinyl)phenyl]propanoic acid](/img/structure/B12640889.png)
